molecular formula C60H74N12O10 B1683482 Veldoreotide CAS No. 252845-37-7

Veldoreotide

Cat. No.: B1683482
CAS No.: 252845-37-7
M. Wt: 1123.3 g/mol
InChI Key: ABFNTRQPWNXUHA-VEVJRHMJSA-N
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Description

Veldoreotide is a synthetic somatostatin analogue that binds to somatostatin receptors 2, 4, and 5. It is primarily used for its pharmacological activity as a somatostatin receptor 4 agonist. Somatostatin is a neuropeptide that inhibits the secretion of various hormones in the human body, including growth hormone, glucagon, and insulin .

Preparation Methods

The preparation of veldoreotide involves synthetic routes that typically include the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS and purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Veldoreotide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its activity and stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Veldoreotide has several scientific research applications, including:

Mechanism of Action

Veldoreotide exerts its effects by binding to somatostatin receptors 2, 4, and 5. Upon binding, it activates G-protein-coupled signaling pathways, leading to the inhibition of hormone secretion and cell proliferation. The molecular targets involved include the somatostatin receptors, which mediate the downstream effects of this compound .

Comparison with Similar Compounds

Veldoreotide is compared with other somatostatin analogues such as octreotide and pasireotide. Unlike octreotide, which primarily targets somatostatin receptor 2, this compound has a broader receptor binding profile, targeting receptors 2, 4, and 5. Pasireotide, on the other hand, selectively targets somatostatin receptor 5.

Similar compounds include:

Properties

CAS No.

252845-37-7

Molecular Formula

C60H74N12O10

Molecular Weight

1123.3 g/mol

IUPAC Name

2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide

InChI

InChI=1S/C60H74N12O10/c1-37(73)54-59(81)70-50(31-39-18-6-3-7-19-39)60(82)72(36-51(62)74)29-15-26-52(75)63-28-14-25-53(76)66-47(30-38-16-4-2-5-17-38)56(78)68-49(33-41-35-65-45-23-11-9-21-43(41)45)58(80)69-48(32-40-34-64-44-22-10-8-20-42(40)44)57(79)67-46(55(77)71-54)24-12-13-27-61/h2-11,16-23,34-35,37,46-50,54,64-65,73H,12-15,24-33,36,61H2,1H3,(H2,62,74)(H,63,75)(H,66,76)(H,67,79)(H,68,78)(H,69,80)(H,70,81)(H,71,77)/t37-,46+,47+,48-,49+,50+,54+/m1/s1

InChI Key

ABFNTRQPWNXUHA-VEVJRHMJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CCCC(=O)NCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O

SMILES

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N(CCCC(=O)NCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC(=O)N)CC7=CC=CC=C7)O

Appearance

Solid powder

252845-37-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Veldoreotide;  Somatoprim;  DG 3173;  DG-3173;  DG3173;  PTR 3173;  PTR-3173;  PTR3173;  COR 005;  COR-005;  COR005

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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